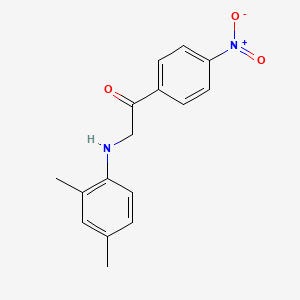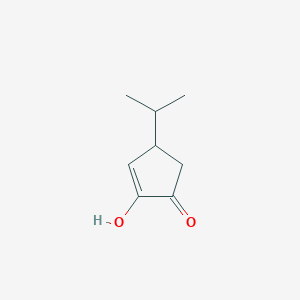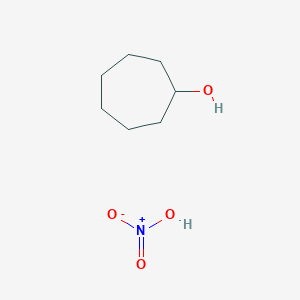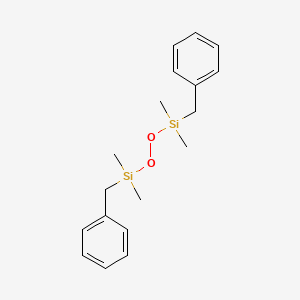
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is a chemical compound with a complex structure that includes both phosphoryl and chloroacetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of prop-2-en-1-yl chloroacetate with dipropoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions to form various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloroacetate group under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters, amides, and other substituted derivatives.
Applications De Recherche Scientifique
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and chloroacetate groups into molecules.
Biology: Potential use in the development of enzyme inhibitors and probes for studying biochemical pathways.
Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The chloroacetate group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate: Similar structure but with butoxy groups instead of propoxy groups.
1-(Dipropoxyphosphoryl)prop-2-en-1-yl bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to its specific combination of phosphoryl and chloroacetate groups, which confer distinct chemical reactivity and biological activity. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
53722-21-7 |
|---|---|
Formule moléculaire |
C11H20ClO5P |
Poids moléculaire |
298.70 g/mol |
Nom IUPAC |
1-dipropoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C11H20ClO5P/c1-4-7-15-18(14,16-8-5-2)11(6-3)17-10(13)9-12/h6,11H,3-5,7-9H2,1-2H3 |
Clé InChI |
GDUNYXKHQNOUDB-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C(C=C)OC(=O)CCl)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)





![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)



![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)



